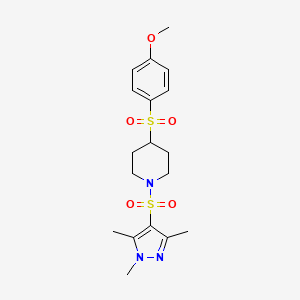![molecular formula C13H14ClNO2 B2367341 (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone CAS No. 866143-79-5](/img/structure/B2367341.png)
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone” is a chemical with the molecular formula C13H14ClNO2 . It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H14ClNO2 . This indicates that it contains 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.Scientific Research Applications
Synthesis and Reactivity
- The compound has been synthesized for various studies. One such synthesis involved oxidation of corresponding benzo[b]thiophene derivative, demonstrating reactivity towards sulfur- and oxygen-containing nucleophiles (Pouzet et al., 1998).
Applications in Drug Development
- Novel biologically potent heterocyclic compounds incorporating (4-chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone have shown promise in anticancer and antimicrobial activities. Molecular docking studies indicate potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Antimicrobial and Anticancer Properties
- Pyrazole derivatives with this compound have exhibited higher anticancer activity than some reference drugs and showed good antimicrobial activity, indicating potential in medical applications (Hafez et al., 2016).
Metabolic Studies
- Studies on the metabolism of spiro oxetane-containing compounds like AZD1979, which includes this compound, help understand the biotransformation mechanisms in pharmaceutical development (Li et al., 2016).
Structural and Spectral Analysis
- Detailed spectral characterization and molecular docking studies have been conducted on this compound to understand its structural properties and potential antibacterial activity (Shahana & Yardily, 2020).
Luminescence Studies
- Research into the molecular conformation and luminescence properties of related organic compounds can contribute to the development of new materials for technological applications (Wen et al., 2021).
Catalytic Applications
- This compound has been used in the diastereoselective synthesis of specific derivatives, demonstrating its potential in catalysis and organic synthesis (Salari et al., 2017).
Properties
IUPAC Name |
(4-chlorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)12(16)15-7-5-13(6-8-15)9-17-13/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVFSIVMBJDAPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2367261.png)
![4-[2-(4-bromophenyl)-4-sulfanylidene-1,4,5,6,7,8-hexahydroquinazolin-1-yl]butanoic acid](/img/structure/B2367264.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2367269.png)
![tert-butyl 4-[(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367270.png)
![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2367271.png)


![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)
![4-[(3-chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2367277.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)
![6-methoxy-1-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2367281.png)
